(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid
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Overview
Description
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a phenylthio group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the phenylthio group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the Fmoc group results in the free amino acid.
Scientific Research Applications
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in protein engineering and modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The phenylthio group can also participate in various chemical reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)propanoic acid: Similar structure but with a propanoic acid backbone.
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
The uniqueness of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylthio)butanoic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16(31-17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOTZFRQJMLKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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